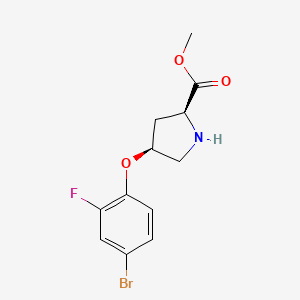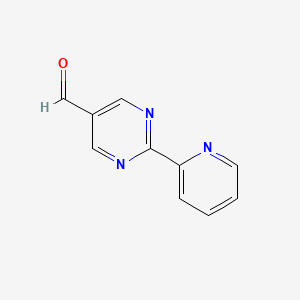
2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride (2-PMPH) is a synthetic compound that has been widely used in scientific research due to its wide range of applications. 2-PMPH is a member of the piperidine family, and it is a white or off-white crystalline powder that is soluble in water, ethanol, and methanol. 2-PMPH is used in a variety of research studies, including those related to the synthesis of other compounds, the mechanism of action of drugs, the biochemical and physiological effects of drugs, and the advantages and limitations of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Structure Analysis
A foundational aspect of research on this compound involves its synthesis and structural analysis. For example, the synthesis of related compounds like 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, has been detailed, showcasing methods of chlorination and condensation to achieve desired intermediates with high yields (Shen Li, 2012). Moreover, the structural determination of LSD1 in complex with a derivative bearing a 4-piperidinylmethoxy group elucidates the binding mode of small-molecule inhibitors, assisting in the rational design of more potent reversible LSD1 inhibitors (H. Niwa et al., 2018).
Reactivity and Stability Enhancements
The development of nitroxyl radicals for controlling reactivity with ascorbic acid, where piperidine derivatives are utilized to improve stability and reactivity, represents an innovative application in the field of antioxidants and polymerization mediators (Yuichi Kinoshita et al., 2009). This research underscores the chemical versatility and potential for creating more effective compounds in various applications.
Corrosion Inhibition
A notable application in materials science includes the investigation into the adsorption and corrosion inhibition properties of piperidine derivatives on the corrosion of iron. Quantum chemical calculations and molecular dynamics simulations have revealed that these derivatives offer promising results in protecting metallic surfaces from corrosion, highlighting a practical application in industrial settings (S. Kaya et al., 2016).
Asymmetric Hydrogenation Processes
The efficient asymmetric hydrogenation of pyridines leading to the formation of piperidines showcases the utility of this chemical framework in synthesizing chiral molecules. Such processes are crucial for pharmaceutical applications where the stereochemistry of drug molecules can significantly impact their efficacy (F. Glorius et al., 2004).
Novel Syntheses and Characterizations
Research also delves into the synthesis and characterization of novel compounds for potential applications in medicinal chemistry and materials science. For instance, the design and synthesis of picoline-based organoselenium compounds, including the synthesis of 1,2-bis(pyridine-2/3/4-yl)methyldiselanes, provide insights into creating substances with anti-proliferative activity against various cell lines (Aman K. K. Bhasin et al., 2015).
Eigenschaften
IUPAC Name |
2-(piperidin-4-ylmethoxy)pyridine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-2-6-13-11(3-1)14-9-10-4-7-12-8-5-10;/h1-3,6,10,12H,4-5,7-9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNMUIWNBZCYHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=CC=N2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49640699 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride | |
CAS RN |
1354953-85-7 |
Source


|
| Record name | Pyridine, 2-(4-piperidinylmethoxy)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354953-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


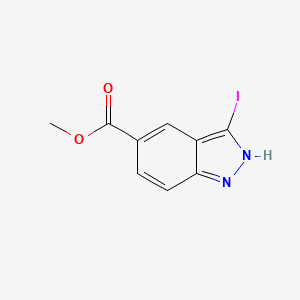
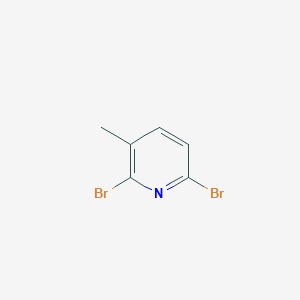
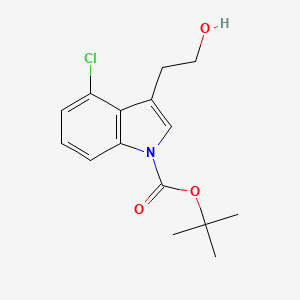
![1H-Pyrrolo[3,2-c]pyridin-3-amine](/img/structure/B1326409.png)
![3-Nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1326410.png)

![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(trifluoro-methyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1326416.png)

![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(methoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1326420.png)
![Methyl (2S,4S)-4-[3,5-bis(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B1326421.png)
